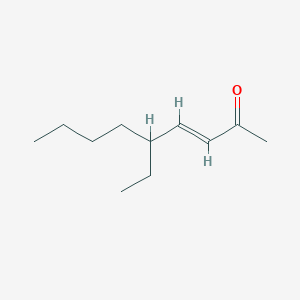

(E)-5-Ethyl-3-nonen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-ethylnon-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBGUNASIKSCCO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-90-3 | |

| Record name | 3-Nonen-2-one, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-5-Ethyl-3-nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation and its participation in Michael addition reactions are presented. Furthermore, this document outlines the expected spectroscopic signatures for the characterization of this compound.

Chemical Properties

This compound, a nine-carbon α,β-unsaturated ketone, possesses a chemical structure that lends itself to a variety of chemical transformations. The presence of the enone functionality makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its structure and data from analogous compounds.

| Property | Value (Estimated) |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 138509-47-4 |

| Boiling Point | ~237 °C |

| Density | ~0.86 g/cm³ |

| Refractive Index | ~1.49 |

| Solubility | Insoluble in water; soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data (Predicted)

The structural features of this compound give rise to characteristic spectroscopic signals.

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals for vinyl protons (δ 6.0-7.0 ppm), methyl ketone protons (δ ~2.1 ppm), and aliphatic protons. |

| ¹³C NMR | Carbonyl carbon signal (δ 195-200 ppm), vinylic carbon signals (δ 125-150 ppm), and aliphatic carbon signals. |

| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), C=C stretch (~1620 cm⁻¹), and C-H stretches.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of alkyl and acyl groups. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated ketones. The Claisen-Schmidt condensation is a common and effective approach.

Synthesis via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of this compound, 2-pentanone would be reacted with propanal.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-pentanone (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C with stirring.

-

Aldehyde Addition: After stirring for 15 minutes, add propanal (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The core reactivity of this compound is centered around the electrophilic nature of the β-carbon in the enone system, making it susceptible to nucleophilic attack in a Michael addition reaction.

Michael Addition Reaction

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol (General):

-

Reactant Preparation: Dissolve the Michael donor (e.g., a malonic ester, 1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a base, such as sodium ethoxide, to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting adduct by chromatography or recrystallization.

Biological Activity and Drug Development Potential

α,β-Unsaturated ketones are a class of compounds known for their diverse biological activities. The electrophilic nature of the enone moiety allows them to react with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways. While specific studies on this compound are not widely reported, related aliphatic enones have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. Further research is warranted to explore the specific biological profile of this compound and its potential as a lead structure in drug discovery programs.

Safety and Handling

This compound is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a versatile α,β-unsaturated ketone with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity. The detailed protocols and diagrams serve as a valuable resource for researchers and scientists working with this and related compounds, and may aid in the design of novel synthetic routes and the exploration of new therapeutic agents.

References

Structural Elucidation of (E)-5-Ethyl-3-nonen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (E)-5-Ethyl-3-nonen-2-one, a nine-carbon α,β-unsaturated ketone. The document outlines the key spectroscopic data and experimental protocols necessary for its unambiguous identification and characterization, serving as a vital resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₁H₂₀O and a molecular weight of 168.28 g/mol . The "(E)" designation signifies the trans configuration of the substituents across the carbon-carbon double bond between the third and fourth carbon atoms. This stereochemistry is a critical aspect of its molecular architecture, influencing its physical and chemical properties.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands indicative of its α,β-unsaturated ketone structure.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group |

| ~1700–1750 | C=O (Ketone, conjugated) |

| ~1620-1680 | C=C (Alkene, conjugated) |

| ~960–980 | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | ||

Experimental Protocols

Synthesis: Mixed Aldol Condensation

This compound can be synthesized via a mixed aldol condensation between 2-ethylhexanal and acetone, catalyzed by a base such as sodium hydroxide.

Protocol:

-

A solution of 10% aqueous sodium hydroxide is prepared.

-

Acetone is brought to a boil.

-

2-Ethylhexanal is added slowly to the boiling acetone and sodium hydroxide solution over a period of 16 hours.

-

The reaction mixture is then worked up to isolate the crude product.

-

Purification is achieved through distillation under reduced pressure (boiling point of 90°C at 1 kPa).

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: As this compound is a liquid, a thin film of the neat compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are mounted in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Elucidation Workflow and Fragmentation

The following diagrams illustrate the logical flow of the structural elucidation process and a theoretical mass spectrometry fragmentation pattern.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.

An In-depth Technical Guide to the Synthesis of (E)-5-Ethyl-3-nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (E)-5-Ethyl-3-nonen-2-one, a valuable α,β-unsaturated ketone intermediate in organic synthesis. The document details the core methodologies, including the Claisen-Schmidt Condensation, the Horner-Wadsworth-Emmons reaction, and the Wittig reaction, providing a basis for their practical application in a laboratory setting.

Introduction

This compound is a nine-carbon α,β-unsaturated ketone with the chemical formula C₁₁H₂₀O.[1] Its structure, featuring a reactive enone system and a specific stereochemistry at the carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules. The reactivity of the α,β-unsaturated ketone moiety, particularly the electrophilic nature of the β-carbon, allows for its participation in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as Michael additions.[1] This guide focuses on the most effective and stereoselective methods for its preparation.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through several established organic reactions. The choice of pathway often depends on the desired stereoselectivity, availability of starting materials, and scalability of the reaction.

Claisen-Schmidt Condensation (Aldol Condensation)

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a robust and widely used method for the formation of α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde. In the synthesis of this compound, 2-pentanone reacts with butanal. The reaction proceeds via the formation of an enolate from 2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. Subsequent dehydration of the β-hydroxy ketone intermediate yields the target enone. The E-isomer is generally the thermodynamically favored product.

Reaction Scheme:

Figure 1: Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol (General):

A solution of sodium hydroxide in a mixture of ethanol and water is prepared. 2-Pentanone and butanal are then added to this basic solution. The reaction mixture is stirred at an elevated temperature to promote both the condensation and subsequent dehydration. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralizing the base, extracting the product with an organic solvent, and purifying it via distillation or column chromatography.

| Parameter | Value |

| Reactants | 2-Pentanone, Butanal |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Temperature | Elevated (reflux) |

| Purification | Distillation or Column Chromatography |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers.[2][3][4] This makes it an excellent choice for the synthesis of this compound. The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For this specific synthesis, butanal is reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to cleaner reactions and easier purification, as the phosphate byproduct is water-soluble.[2][4]

Reaction Scheme:

Figure 2: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (General):

Diethyl (2-oxopropyl)phosphonate is deprotonated using a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to generate the phosphonate carbanion. Butanal is then added to the reaction mixture, which is typically stirred at room temperature. The reaction progress is monitored by TLC. The workup involves quenching the reaction, followed by an aqueous extraction to remove the water-soluble phosphate byproduct. The organic layer is then dried and concentrated, and the product is purified by chromatography or distillation.

| Parameter | Value |

| Reactants | Diethyl (2-oxopropyl)phosphonate, Butanal |

| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) |

| Solvent | Tetrahydrofuran (THF) or Dimethoxyethane (DME) |

| Temperature | Room Temperature |

| Purification | Aqueous Extraction, Chromatography/Distillation |

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide (Wittig reagent) with an aldehyde or ketone. For the synthesis of this compound, butanal would be reacted with a stabilized ylide, acetylmethylenetriphenylphosphorane. The use of a stabilized ylide is crucial as it generally leads to the preferential formation of the (E)-alkene.

Reaction Scheme:

Figure 3: Wittig reaction for the synthesis of this compound.

Experimental Protocol (General):

The Wittig reagent, acetylmethylenetriphenylphosphorane, is typically prepared by the deprotonation of the corresponding phosphonium salt with a strong base. Alternatively, the stabilized ylide is commercially available and can be used directly. The ylide is dissolved in an appropriate solvent, such as THF, and the butanal is added. The reaction is usually carried out at room temperature or with gentle heating. After the reaction is complete, the triphenylphosphine oxide byproduct is often removed by crystallization or chromatography, which can sometimes be challenging.

| Parameter | Value |

| Reactants | Acetylmethylenetriphenylphosphorane, Butanal |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to mild heating |

| Byproduct | Triphenylphosphine oxide |

| Purification | Crystallization or Chromatography |

Characterization

The structural elucidation and confirmation of the stereochemistry of this compound are typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the vinyl protons and to determine the coupling constant between them, which is indicative of the (E)-stereochemistry (typically a large coupling constant, J ≈ 15-18 Hz). ¹³C NMR will show the characteristic chemical shifts for the carbonyl carbon and the carbons of the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups. A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl stretch. The C=C stretching vibration appears around 1620-1640 cm⁻¹. A distinct peak at approximately 960-980 cm⁻¹ for the out-of-plane C-H bend of the trans-disubstituted alkene is a key indicator of the (E)-configuration.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

| Spectroscopic Data | Expected Values |

| ¹H NMR (J-coupling) | ~15-18 Hz for vinyl protons |

| IR (C=O stretch) | 1650-1690 cm⁻¹ |

| IR (C=C stretch) | 1620-1640 cm⁻¹ |

| IR (trans C-H bend) | 960-980 cm⁻¹ |

| Molecular Weight | 168.28 g/mol |

Conclusion

The synthesis of this compound can be accomplished through several reliable methods. The Claisen-Schmidt condensation offers a direct and atom-economical route, while the Horner-Wadsworth-Emmons and Wittig reactions provide excellent stereocontrol, ensuring the formation of the desired (E)-isomer. The choice of the optimal synthetic pathway will be guided by factors such as the desired purity, yield, and the practical considerations of the laboratory setting. The characterization techniques outlined are essential for verifying the successful synthesis and stereochemical integrity of the final product.

References

In-Depth Technical Guide: (E)-5-Ethyl-3-nonen-2-one (CAS 138509-47-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone, a class of organic compounds recognized for their versatile reactivity and significant potential in synthetic chemistry and drug discovery. The presence of a conjugated system, comprising a carbonyl group and a carbon-carbon double bond, makes it a valuable intermediate for various chemical transformations and a candidate for biological activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on experimental details for the research and drug development community.

Chemical Properties and Characterization

This compound is a branched-chain aliphatic ketone. The "(E)" designation in its nomenclature refers to the trans configuration of the substituents around the carbon-carbon double bond, which influences its three-dimensional structure and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 138509-47-4 | N/A |

| Molecular Formula | C₁₁H₂₀O | N/A |

| Molecular Weight | 168.28 g/mol | N/A |

| Boiling Point | 90 °C at 1 kPa | [1] |

| InChI Key | SWBGUNASIKSCCO-CMDGGOBGSA-N | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| Infrared (IR) Spectroscopy | Characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are expected. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the vinyl, alkyl, and methyl protons are anticipated. The coupling constant between the vinyl protons is indicative of the (E)-stereochemistry. |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure. |

Experimental Protocols

Synthesis of this compound

The primary method reported for the synthesis of this compound is a mixed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Experimental Protocol: Mixed Aldol Condensation

This protocol is based on the synthesis described in the Collection of Czechoslovak Chemical Communications (1991).

Materials:

-

2-Ethylhexanal

-

Acetone

-

10% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Distillation apparatus

Procedure:

-

A mixture of acetone and 10% aqueous sodium hydroxide is brought to a boil.

-

2-Ethylhexanal is added slowly to the boiling mixture over a period of 16 hours. The slow addition is crucial to favor the desired cross-condensation product and minimize self-condensation of acetone.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

The product is extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether.

-

The organic extracts are combined, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound. The reported boiling point is 90 °C at 1 kPa.[1]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system. This makes it a prime candidate for conjugate addition reactions, most notably the Michael addition.

Michael Addition Reaction

In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Generalized Experimental Protocol: Michael Addition

Materials:

-

This compound (Michael acceptor)

-

A suitable nucleophile (Michael donor, e.g., a malonate ester, a thiol, or a secondary amine)

-

A catalytic amount of a suitable base (e.g., sodium ethoxide, triethylamine)

-

An appropriate solvent (e.g., ethanol, THF)

Procedure:

-

The Michael donor and a catalytic amount of base are dissolved in the chosen solvent.

-

This compound is added to the solution, often dropwise and at a controlled temperature (e.g., room temperature or below).

-

The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

The reaction is quenched, typically with a weak acid or a saturated aqueous ammonium chloride solution.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation.

Diagram 2: Michael Addition Reaction

Caption: Generalized scheme of a Michael addition reaction.

Potential in Drug Development

α,β-Unsaturated ketones are a well-known class of compounds with a wide range of biological activities. They are often found in natural products with anticancer and anti-inflammatory properties. Their reactivity towards nucleophiles, particularly the thiol groups in cysteine residues of proteins, allows them to act as covalent inhibitors of enzymes.

While no specific biological data for this compound has been found in the public domain, its chemical structure suggests potential for investigation in several areas:

-

Enzyme Inhibition: As an electrophilic species, it could potentially inhibit enzymes with reactive cysteine residues in their active sites, such as certain proteases, kinases, or transferases.

-

Cytotoxic Activity: Many α,β-unsaturated ketones exhibit cytotoxicity against cancer cell lines. This is often attributed to their ability to induce oxidative stress or to covalently modify key cellular proteins.

-

Anti-inflammatory Effects: The Michael acceptor functionality can react with key signaling proteins in inflammatory pathways, such as NF-κB.

Further research is required to explore and validate these potential biological activities. Standard experimental protocols such as cytotoxicity assays (e.g., MTT or LDH assays) and enzyme inhibition assays would be the first step in evaluating the therapeutic potential of this compound.

Conclusion

This compound is a versatile α,β-unsaturated ketone with established synthetic accessibility. Its chemical reactivity, centered around the Michael addition, makes it a useful building block in organic synthesis. While specific biological data is currently lacking, its structural features suggest it as a candidate for investigation in drug discovery, particularly in the areas of oncology and inflammation. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to further explore the chemical and biological properties of this compound.

References

(E)-5-Ethyl-3-nonen-2-one molecular weight

An In-Depth Technical Guide to the Molecular Weight of (E)-5-Ethyl-3-nonen-2-one

Introduction

This compound is an α,β-unsaturated ketone. Its chemical structure consists of a nine-carbon backbone with a ketone functional group at the second carbon position, a carbon-carbon double bond between the third and fourth positions, and an ethyl group attached to the fifth carbon.[1] The "(E)" designation specifies a trans configuration of the substituents around the double bond, which influences its physicochemical properties.[1] This guide provides a detailed analysis of its molecular weight, the methodologies for its determination, and a summary of its key chemical properties.

Chemical Identity and Properties

A precise understanding of a compound's identity is foundational for research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O[1][2] |

| Molecular Weight | 168.28 g/mol [1][3] |

| Monoisotopic Mass | 168.15141 Da[2] |

| CAS Number | 138509-47-4[1] |

| InChI Key | SWBGUNASIKSCCO-CMDGGOBGSA-N[1][2] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₁H₂₀O.

Standard Atomic Weights

The calculation utilizes the standard atomic weights of Carbon, Hydrogen, and Oxygen as recognized by IUPAC.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Oxygen | O | ~15.999 |

Calculation Protocol

The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

-

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight: 132.121 + 20.160 + 15.999 = 168.28 g/mol

Experimental Protocols for Characterization

While specific, detailed experimental protocols for the synthesis or application of this compound are not widely published, standard analytical techniques are employed to confirm its structure and purity.

Chromatography-Mass Spectrometry (GC-MS)

This is a primary technique for the analysis of volatile compounds like this compound.[1]

-

Objective: To separate the compound from a mixture and confirm its molecular weight.

-

Methodology:

-

Injection: A sample is vaporized and injected into a gas chromatograph.

-

Separation: The compound travels through a capillary column, separating from other components based on its boiling point and affinity for the column's stationary phase.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that confirms the molecular weight and provides structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

-

Objective: To confirm the presence of the α,β-unsaturated ketone moiety.

-

Methodology:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (e.g., NaCl or KBr) plates.

-

Analysis: The sample is exposed to infrared radiation. The molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.

-

Interpretation: The resulting IR spectrum for this compound would show characteristic absorption bands. A strong band for the carbonyl (C=O) stretch is expected at a lower wavenumber (typically 1665-1685 cm⁻¹) due to conjugation with the C=C double bond.[1] This is shifted from the typical 1715 cm⁻¹ of a saturated ketone.

-

Applications in Research

As an α,β-unsaturated ketone, this compound is a valuable building block in organic synthesis. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack in Michael addition reactions, a key method for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity allows for its use as a precursor in the synthesis of more complex molecular architectures.[1] Future research may explore its potential in materials science (e.g., polymer development) or as an antimicrobial agent, a property common to many natural products containing the α,β-unsaturated ketone motif.[1]

References

A Technical Guide to the Spectroscopic Characterization of (E)-5-Ethyl-3-nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E)-5-Ethyl-3-nonen-2-one. These predictions are derived from foundational principles of organic spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃-C=O) | 2.1 - 2.3 | s | - |

| H-3 (=CH-C=O) | 6.0 - 6.3 | d | 15.0 - 16.0 |

| H-4 (=CH-CH) | 6.7 - 7.0 | dt | 15.0 - 16.0, 6.5 - 7.5 |

| H-5 (CH-CH₂) | 2.3 - 2.6 | m | - |

| H-6, H-8 (CH₂-CH₃, CH₂-CH₂) | 1.3 - 1.6 | m | - |

| H-7, H-9 (CH₃-CH₂) | 0.8 - 1.0 | t | 7.0 - 7.5 |

| Ethyl CH₂ | 1.4 - 1.7 | q | 7.0 - 7.5 |

| Ethyl CH₃ | 0.8 - 1.0 | t | 7.0 - 7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | 25 - 30 |

| C-2 (C=O) | 195 - 200 |

| C-3 (=CH-C=O) | 130 - 135 |

| C-4 (=CH-CH) | 145 - 155 |

| C-5 (CH-CH₂) | 40 - 45 |

| C-6 (CH₂-CH) | 25 - 30 |

| C-7 (CH₂-CH₂) | 22 - 27 |

| C-8 (CH₂-CH₃) | 13 - 18 |

| C-9 (CH₃-CH₂) | 13 - 18 |

| Ethyl CH₂ | 25 - 30 |

| Ethyl CH₃ | 10 - 15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (α,β-unsaturated ketone) | 1665 - 1690 |

| C=C Stretch (alkene) | 1620 - 1640 |

| =C-H Bend (trans) | 960 - 980 |

| C-H Stretch (sp³) | 2850 - 3000 |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 139 | [M - C₂H₅]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 111 | [M - C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted values.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample plates in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands for the C=O, C=C, =C-H, and C-H vibrations.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions.

Synthesis Workflow

This compound can be synthesized via a mixed aldol condensation reaction. The following diagram illustrates the logical workflow for this synthesis.

Caption: Synthetic pathway for this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. While based on predictive data, this information serves as a valuable resource for researchers in the fields of organic chemistry and drug development.

References

(E)-5-Ethyl-3-nonen-2-one: A Technical Guide to its Discovery, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the α,β-unsaturated ketone, (E)-5-Ethyl-3-nonen-2-one. It details the history of its discovery, a complete experimental protocol for its synthesis via a mixed aldol condensation, and its thorough characterization using modern spectroscopic techniques. This document is intended to serve as a core resource for researchers interested in the synthesis and potential applications of this and related compounds in the fields of organic chemistry and drug discovery.

Introduction and Historical Context

This compound is an α,β-unsaturated ketone with a nine-carbon backbone. The presence of the ketone functional group in conjugation with a carbon-carbon double bond makes it a reactive and versatile chemical entity. The "(E)" designation specifies a trans configuration of the substituents around the double bond.

The first documented synthesis of this compound appeared in a 1991 paper in the Collection of Czechoslovak Chemical Communications.[1] The research, conducted by Dalibor Ameška and Miroslav Zbirovský, focused on the identification of impurities in the commercial chelating solvent extraction reagent, Kelex 100. In their investigation, this compound was synthesized as a precursor to the saturated ketone, 5-ethyl-2-nonanone, to confirm the identity of a branched ketone impurity.[1] This initial work laid the foundation for the understanding and preparation of this specific unsaturated ketone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 138509-47-4 |

| Boiling Point | 90°C at 1 kPa |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents such as acetone, ethanol, and dichloromethane. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed mixed aldol condensation reaction between 2-ethylhexanal and acetone.[1] The following is a detailed experimental protocol based on the original 1991 report and general principles of aldol condensations.

Experimental Protocol: Mixed Aldol Condensation

Materials:

-

2-Ethylhexanal (Reagent Grade, ≥98%)

-

Acetone (ACS Grade)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether (Anhydrous)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add 100 mL of acetone and 20 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction Initiation: Heat the mixture to a gentle boil using a heating mantle.

-

Slow Addition of Aldehyde: Slowly add 25.6 g (0.2 mol) of 2-ethylhexanal to the boiling mixture from the addition funnel over a period of 16 hours. Maintain a steady reflux throughout the addition.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure maximum conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of deionized water. Shake vigorously and allow the layers to separate.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the dried organic layer to remove the magnesium sulfate.

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 90°C at 1 kPa to yield pure this compound.

-

Synthesis Workflow Diagram

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1675 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C stretching (alkene) |

| ~970 | Medium-Strong | C-H out-of-plane bending (trans alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the structure and stereochemistry of the molecule. The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.75 | dt | 1H | H-4 |

| ~6.10 | d | 1H | H-3 |

| ~2.20 | s | 3H | H-1 |

| ~2.10 | m | 1H | H-5 |

| ~1.40 | m | 4H | H-6, H-7 |

| ~1.25 | m | 2H | Ethyl CH₂ |

| ~0.90 | t | 3H | H-8 |

| ~0.85 | t | 3H | Ethyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.

Potential Signaling Pathway Involvement

While specific biological studies on this compound are not extensively reported, its structure as an α,β-unsaturated ketone suggests potential interaction with biological systems. These compounds are known to be Michael acceptors and can covalently modify cysteine residues in proteins. One such pathway of interest is the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as α,β-unsaturated ketones, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing the ubiquitination of Nrf2. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

Conclusion

This compound, first synthesized and characterized in 1991, serves as a valuable model compound for the study of α,β-unsaturated ketones. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for researchers to produce and study this molecule. Its potential as a Michael acceptor suggests avenues for future research into its biological activities, particularly in the context of cellular signaling pathways sensitive to electrophilic species. This technical guide aims to facilitate such future investigations in the fields of synthetic chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Biological Activity of (E)-5-Ethyl-3-nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone. While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a high potential for biological activity characteristic of its class. α,β-Unsaturated ketones are known electrophiles that can engage in Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity can lead to a variety of cellular effects, including enzyme inhibition and cytotoxicity. This guide synthesizes the probable biological activities of this compound based on the known activities of structurally related α,β-unsaturated ketones, providing a framework for future research and drug discovery efforts.

Introduction

This compound belongs to the class of α,β-unsaturated ketones, which are characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as Michael addition. This reactivity is the foundation for the diverse biological activities observed in this class of compounds. Research has explored α,β-unsaturated ketones for a range of applications, including their roles as cytotoxic agents that can affect mitochondrial function.

The primary mechanism of action for many biologically active α,β-unsaturated ketones is the covalent modification of cellular proteins through Michael addition to cysteine residues. This can lead to the inhibition of enzymes and the disruption of signaling pathways. A notable target of this class of compounds is Glutathione S-transferase (GST), an enzyme involved in detoxification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 138509-47-4 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in fats (predicted for similar compounds)[1] |

Potential Biological Activities and Data

Based on the activities of analogous α,β-unsaturated ketones, the following biological activities are anticipated for this compound. The quantitative data presented in the tables are representative values from studies on other α,β-unsaturated ketones and should be considered as a predictive guide for designing experiments with this compound.

Glutathione S-transferase (GST) Inhibition

α,β-Unsaturated ketones are known inhibitors of Glutathione S-transferases. This inhibition is typically irreversible and occurs through covalent modification of a cysteine residue in the enzyme's active site.

Table 2: Representative GST Inhibition Data for α,β-Unsaturated Ketones

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| Ethacrynic acid | Human GSTP1-1 | <10 | Irreversible |

| Curcumin | Human GSTP1-1 | <10 | Irreversible |

| (E)-3-nonen-2-one | Rat liver GST isozymes | Varies by isozyme | Competitive |

Cytotoxic Activity

The ability of α,β-unsaturated ketones to react with cellular nucleophiles can lead to cytotoxicity. This property has been explored for the development of anticancer agents.

Table 3: Representative Cytotoxicity Data for α,β-Unsaturated Ketones

| Compound Class | Cell Line | IC₅₀ (µM) |

| Chalcones | Various cancer cell lines | 1 - 50 |

| Curcuminoids | Various cancer cell lines | 5 - 25 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Glutathione S-transferase (GST) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on GST activity.

Materials:

-

Human recombinant GSTP1-1

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Phosphate buffer (pH 6.5)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, GSH, and varying concentrations of this compound.

-

Add the GST enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for potential covalent modification.

-

Initiate the reaction by adding CDNB to each well.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to GST activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of this compound.

Caption: Michael addition of this compound with a protein cysteine residue.

Caption: A generalized workflow for evaluating the biological activity of a novel compound.

Caption: Potential signaling pathway interactions of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure as an α,β-unsaturated ketone strongly suggests a profile that includes enzyme inhibition, particularly of Glutathione S-transferases, and cytotoxicity towards various cell lines. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Further research is warranted to fully elucidate the biological and pharmacological properties of this compound, which may hold promise for the development of novel therapeutic agents.

References

The Ubiquitous Yet Understated Presence of 3-Nonen-2-one Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonen-2-one and its derivatives represent a class of unsaturated ketones that, while not always in the spotlight of natural product research, are surprisingly widespread across the biological kingdoms. From the defensive secretions of insects to the aromatic bouquets of plants and the metabolic byproducts of fungi, these compounds play diverse and often critical roles in chemical communication, defense, and signaling. This technical guide provides an in-depth exploration of the natural occurrence of 3-nonen-2-one derivatives, presenting quantitative data, detailed experimental protocols for their analysis, and an examination of the biochemical pathways that govern their formation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, facilitating a deeper understanding of these versatile molecules and their potential applications.

Natural Occurrence of 3-Nonen-2-one and Its Derivatives

The presence of 3-nonen-2-one and related structures has been documented in a variety of natural sources, including plants, fungi, and insects. The concentrations of these compounds can vary significantly depending on the species, environmental conditions, and the developmental stage of the organism.

In the Plant Kingdom

In plants, 3-nonen-2-one is often a component of the complex blend of volatile organic compounds (VOCs) emitted from leaves, flowers, and fruits. These emissions can be constitutive or induced by biotic and abiotic stresses. For instance, 3-nonen-2-one has been identified as a volatile compound in sweet potatoes (Ipomoea batatas). The formation of such C9 ketones is frequently linked to the oxylipin pathway, which is a crucial part of the plant's defense signaling, often triggered by jasmonic acid.

| Plant Species | Plant Part | Concentration of 3-Nonen-2-one | Reference |

| Sweet Potato (Ipomoea batatas) | Tuber | 0.12 ± 0.02 to 0.15 ± 0.06 µg/g | [1] |

While some studies on the essential oil composition of plants like Origanum vulgare have been conducted, the presence of 3-nonen-2-one has not always been reported, suggesting that its distribution and concentration can be highly species- and even chemotype-specific.

In the Fungal Kingdom

Fungi, particularly filamentous fungi, are known producers of a diverse array of volatile organic compounds. While specific quantitative data for 3-nonen-2-one in many fungal species is still emerging, ketones are a recognized class of fungal volatiles. For example, various ketones have been identified in the volatile profiles of Fusarium graminearum cultures, with concentrations of some ketones reaching up to 18% of the total VOCs. The production of these compounds is influenced by the fungal strain and culture conditions.

In the Animal Kingdom

In insects, 3-nonen-2-one and its derivatives can be found in defensive secretions and pheromone blends. These chemical signals are vital for deterring predators, raising alarms, and mediating social interactions. For instance, various ketones are known components of the defensive secretions of certain beetle and thrips species. The specific derivatives and their concentrations are often unique to a particular species or even sex.

Biosynthesis and Signaling Pathways

The formation of 3-nonen-2-one in plants is strongly suggested to originate from the enzymatic degradation of polyunsaturated fatty acids, primarily linoleic and linolenic acids, through the oxylipin pathway. This pathway is a cornerstone of plant defense and is intricately linked with the jasmonic acid (JA) signaling cascade.

The Oxylipin Pathway

The biosynthesis is initiated by the oxygenation of fatty acids by lipoxygenase (LOX) enzymes, leading to the formation of fatty acid hydroperoxides. These hydroperoxides can then be cleaved by hydroperoxide lyase (HPL) to produce a variety of volatile C6 and C9 aldehydes and ketones, including 3-nonen-2-one.

Caption: Biosynthesis of 3-nonen-2-one via the oxylipin pathway.

Jasmonic Acid Signaling

The jasmonic acid signaling pathway is a key regulator of plant defense responses, including the production of volatile compounds. Biotic or abiotic stress triggers the synthesis of jasmonic acid, which in turn activates the expression of genes encoding enzymes of the oxylipin pathway, such as LOX and HPL. This leads to an increased production of defensive volatiles, including 3-nonen-2-one.

Caption: Jasmonic acid signaling leading to 3-nonen-2-one production.

Experimental Protocols

The analysis of 3-nonen-2-one and its derivatives from natural sources typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Plant Material

This protocol is adapted from a validated method for the analysis of volatile compounds in sweet potato.[1]

1. Sample Preparation:

-

Homogenize a known weight of the fresh plant material (e.g., 5 g) in a suitable buffer or water.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatiles.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 min) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 min) at the same temperature as equilibration.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250°C for 5 min).

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

4. Identification and Quantification:

-

Identification: Identify 3-nonen-2-one by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and create a calibration curve with known concentrations of a 3-nonen-2-one standard.

Caption: Workflow for HS-SPME-GC-MS analysis of volatiles.

Solvent Extraction of Volatiles from Fungal Cultures

This protocol provides a general procedure for the extraction of volatile metabolites from fungal mycelia.

1. Culture and Harvest:

-

Grow the fungal strain in a suitable liquid or solid medium.

-

Separate the mycelia from the culture medium by filtration.

-

Dry the mycelia (e.g., by lyophilization) and record the dry weight.

2. Solvent Extraction:

-

Grind the dried mycelia to a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether) using methods such as maceration, sonication, or Soxhlet extraction.

-

The ratio of solvent to biomass should be optimized (e.g., 10:1 v/w).

3. Concentration and Analysis:

-

Filter the extract to remove solid particles.

-

Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator.

-

Analyze the concentrated extract by GC-MS as described in the previous protocol.

Conclusion

3-Nonen-2-one and its derivatives are a fascinating and widespread class of natural products with significant roles in the chemical ecology of plants, fungi, and insects. Their biosynthesis is intricately linked to fundamental signaling pathways, such as the oxylipin and jasmonic acid pathways in plants, highlighting their importance in stress response and defense. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for their detection and quantification. Further research into the natural occurrence, biosynthesis, and biological activities of these compounds is warranted and holds the potential to uncover novel applications in agriculture, food science, and medicine. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-5-Ethyl-3-nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-5-Ethyl-3-nonen-2-one, an α,β-unsaturated ketone. The synthesis is achieved via a Claisen-Schmidt condensation reaction between 2-ethylhexanal and acetone, utilizing sodium hydroxide as a catalyst. This method is a robust and efficient approach for the formation of the target compound. Included are a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. The presence of the enone functionality makes it a versatile intermediate for various chemical transformations, including Michael additions and other conjugate additions, which are fundamental in the synthesis of pharmaceuticals and other bioactive compounds. The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, involving the reaction of an aldehyde with a ketone in the presence of a base. This protocol details the synthesis of this compound using this classical and effective reaction.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [2] |

| CAS Number | 138509-47-4 | [2] |

| Physical State | Liquid (predicted) | |

| Boiling Point | Not specified | |

| Yield | High (expected) | [3] |

| ¹H NMR | Predicted shifts: δ 6.0-7.0 (alkene), 2.1-2.3 (keto-methyl), 0.8-1.6 (aliphatic) | |

| ¹³C NMR | Predicted shifts: δ 198-200 (C=O), 125-150 (alkene), 20-40 (aliphatic) | |

| IR Spectroscopy | Predicted peaks: ~1674 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~970 cm⁻¹ (trans-alkene C-H bend) | [2] |

Experimental Protocol: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is based on general procedures for Claisen-Schmidt condensations and has been adapted for the specific synthesis of this compound.

Materials:

-

2-Ethylhexanal (C₈H₁₆O)

-

Acetone (C₃H₆O)

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water (H₂O)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of deionized water.

-

Add ethanol to the flask to create a 10% NaOH solution.

-

Cool the flask to 0-5 °C in an ice bath.

-

-

Addition of Reactants:

-

In a separate beaker, prepare a mixture of 2-ethylhexanal (1.0 eq) and acetone (1.2 eq).

-

Transfer the aldehyde-ketone mixture to a dropping funnel.

-

Add the mixture dropwise to the cooled, stirring NaOH solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) to a pH of ~7.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. PubChemLite - 5-ethyl-3-nonen-2-one (C11H20O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 138509-47-4 | Benchchem [benchchem.com]

- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of (E)-5-Ethyl-3-nonen-2-one

Abstract

This application note details a robust method for the analysis of (E)-5-Ethyl-3-nonen-2-one, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC separation, and MS detection parameters. A proposed fragmentation pattern for this compound based on established principles of mass spectrometry is also presented. This method is suitable for researchers in the fields of flavor chemistry, environmental analysis, and drug development.

Introduction

This compound is an α,β-unsaturated ketone that may contribute to the aroma profile of various natural products. Accurate identification and quantification of such volatile compounds are crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2][3][4][5] This note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For complex matrices, employ headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.[1]

-

Place 5 mL of the liquid sample or 1 g of the solid sample in a 20 mL headspace vial.

-

Equilibrate the sample at 60°C for 15 minutes.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

-

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless (for SPME) or Split (1:20 for liquid injection) |

| Injection Volume | 1 µL (liquid injection) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-400 |

| Scan Speed | 1000 amu/s |

Data Presentation

The expected mass spectrum of this compound would exhibit a molecular ion peak (M+) and several characteristic fragment ions. The relative abundance of these ions can be used for identification and quantification.

Table 2: Proposed Mass Spectral Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

| 154 | [C10H18O]+• (Molecular Ion) | CH3COCH=CHC(C2H5)C4H9 | Low |

| 125 | [M - C2H5]+ | [C8H13O]+ | Moderate |

| 111 | [M - C3H7]+ | [C7H11O]+ | High |

| 97 | [M - C4H9]+ | [C6H9O]+ | High |

| 69 | [C4H5O]+ | [CH3COCH=CH]+ | Moderate |

| 43 | [C2H3O]+ | [CH3CO]+ | High (Base Peak) |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed mass spectral fragmentation pathway of this compound.

Discussion

The proposed fragmentation pattern is based on the general principles of mass spectrometry for ketones and α,β-unsaturated ketones.[6][7][8][9][10] The molecular ion is expected to be of low abundance due to the facile fragmentation of the molecule upon electron ionization. The most prominent fragmentation pathway is predicted to be α-cleavage, leading to the formation of the acylium ion [CH3CO]+ at m/z 43, which is expected to be the base peak.[7][8] Cleavage of the alkyl chain at various positions will also lead to a series of characteristic fragment ions.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol and the proposed fragmentation pattern can serve as a valuable resource for researchers working with volatile organic compounds.

References

- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. uni-saarland.de [uni-saarland.de]

Application Note: Gas Chromatography Methods for the Analysis of Unsaturated Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction Unsaturated ketones are a class of organic compounds containing a ketone functional group and at least one carbon-carbon double or triple bond. They are significant in various fields, including flavor and fragrance chemistry, environmental analysis, and as intermediates in pharmaceutical synthesis. Their analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas chromatography (GC) is a powerful and versatile technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of many unsaturated ketones. This document provides detailed protocols for several GC-based methods, including direct analysis, headspace sampling, derivatization, and chiral separations.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for thermally stable and sufficiently volatile unsaturated ketones. It involves the direct injection of a sample, dissolved in an appropriate solvent, into the GC system.

Experimental Protocol

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) can also be used.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing unsaturated ketones in a suitable solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of 0.1 mg/mL.

-

If quantitative analysis is required, add an appropriate internal standard.

-

Transfer the solution to a 2 mL GC vial.

-

-

GC-MS Conditions:

-

Injection: 1 µL of the sample is injected in split mode (e.g., split ratio 1:50).

-

Column: A non-polar or medium-polarity column is typically used, such as a SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1].

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[1][2].

-

Temperature Program:

-

MS Parameters:

-

Logical Workflow for Direct GC Analysis

Caption: General workflow for direct GC-MS analysis of unsaturated ketones.

Headspace GC (HS-GC) for Volatile Unsaturated Ketones

HS-GC is ideal for analyzing volatile unsaturated ketones in complex solid or liquid matrices, such as food, beverages, or environmental samples[3]. This technique analyzes the vapor phase in equilibrium with the sample, minimizing matrix effects and protecting the GC system from non-volatile components[3][4].

Experimental Protocol

-

Instrumentation: A GC-MS system equipped with a static headspace autosampler.

-

Sample Preparation:

-

HS-GC-MS Conditions:

Workflow for Headspace GC Analysis

Caption: Experimental workflow for Headspace GC-MS analysis.

GC Analysis after Derivatization

Derivatization is a chemical modification process used to improve the analytical properties of compounds for GC analysis[7][8]. For unsaturated ketones, it can increase volatility, improve thermal stability, and enhance detection sensitivity[8]. A common two-step approach involves methoximation followed by silylation[9].

-

Methoximation: Protects the ketone group, preventing tautomerization and reducing the formation of multiple derivative peaks[9].

-

Silylation: Replaces active hydrogens (if any are present elsewhere in the molecule) with a trimethylsilyl (TMS) group, which increases volatility and reduces polarity[7][9].

Experimental Protocol (Methoximation-Silylation)

-